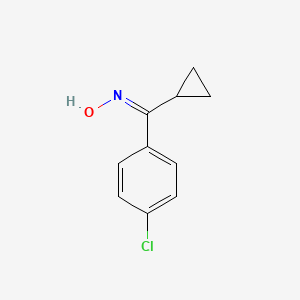
5-chloro-N-methylthiophene-2-sulfonamide
Overview
Description
5-chloro-N-methylthiophene-2-sulfonamide is an organic compound with the molecular weight of 211.69 . It has the IUPAC name 5-chloro-N-methyl-2-thiophenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-Chloro-N-methylthiophene-2-sulfonamide serves as a versatile intermediate in pharmaceutical synthesis. A notable example is its role in the synthesis of 2-Chloro-5-methylthiophene, a compound used in producing various pharmaceuticals and agrochemicals (Zhang-Qi Yang, 2010). Additionally, derivatives of this compound, like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to possess antiviral activities, particularly against tobacco mosaic virus (Zhuo Chen et al., 2010).
Electrochemical Analysis
This compound is also significant in electrochemical analyses. For instance, its detection using a poly(3-methylthiophene) electrode has been reported. This method is valuable for determining sulfonamides in veterinary and other applications (T. Msagati & J. Ngila, 2002).
Cancer Research
In cancer research, this compound derivatives have shown promise. For example, derivatives synthesized through Suzuki and Buchwald reactions demonstrated significant in vitro antiproliferative activity against various cancer cell lines (Chandrakant Pawar et al., 2018).
Molecular Structure and Docking Studies
The compound has also been a subject of interest in molecular structure and docking studies. This includes investigations into its crystal structure and theoretical analyses, which help understand its interaction with biological molecules and potential as a cancer inhibitor (R. Kamaraj et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBICKZTEKGBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



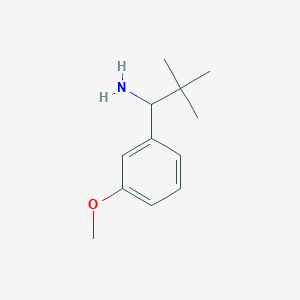
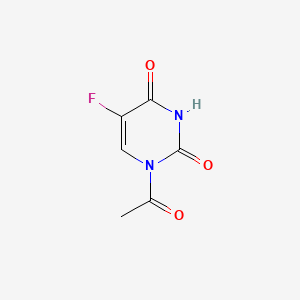

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)
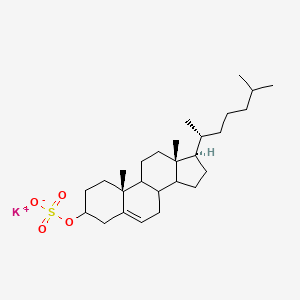
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)
![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
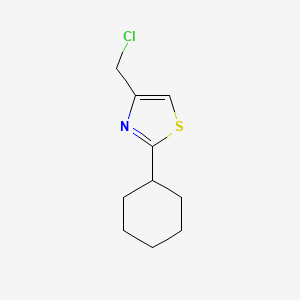
![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)
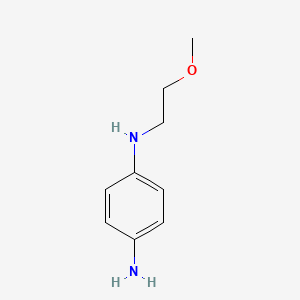
![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)
